2-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
2-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid is a chemical compound with the CAS number 1266866-71-0 . It is a powder at room temperature and has a molecular weight of 190.2 . Its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O2/c1-2-7-9(10(13)14)12-6-4-3-5-8(12)11-7/h3-6H,2H2,1H3,(H,13,14) . This indicates that the molecule contains 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 190.2 .Scientific Research Applications
Anti-inflammatory and Pharmacological Properties
- Synthesis and Anti-inflammatory Activity: A series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids and related derivatives were synthesized and evaluated for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982). Similarly, other derivatives, like 2-phenylimidazo[1,2‐a]pyridine‐3‐carboxylic acids, were synthesized and tested for their anti-inflammatory and analgesic activity (Di Chiacchio et al., 1998).
Chemical Synthesis and Reactivity
- Synthesis of Fused Triazines: Research explored the use of the imidazo[1,2-a]pyridine system as a synthon for constructing fused triazines, which have potential biological activity. This involved synthesizing substituted nitro carboxamidoimidazopyridines and subsequent transformations (Zamora et al., 2004).
- Combinatorial Chemistry: The synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids was achieved through a three-component condensation reaction. This study demonstrates a simple one-pot procedure for creating new materials with relevance in medicinal and biological sciences (Marandi, 2018).
Potential Therapeutic Applications
- Anti-hepatitis B Virus Activity: A series of ethyl 6‐bromo‐8‐hydroxyimidazo[1,2‐a]pyridine‐3‐carboxylate derivatives were synthesized and evaluated for their anti‐hepatitis B virus activity, with some showing significant effectiveness (Chen et al., 2011).
Modification and Catalysis
- Modification of Chitosan: Chitosan was modified with 3-fluoroimidazo[1,2-a]pyridine-2-carbonyl fragments, showing the adaptability of these compounds for polymer modification (Levov et al., 2011).
- Catalytic Activity in Oxidation Reactions: Heterocyclic compounds with an imidazolo[1,2-a]pyridine moiety were synthesized and evaluated for their catalytic activities, particularly in the oxidation of catechol to o-quinone (Saddik et al., 2012).
Safety and Hazards
The compound has been classified as having acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure, respiratory tract irritation) . Precautionary measures include avoiding breathing dust/fumes, washing exposed areas thoroughly after handling, and storing in a well-ventilated place .
Properties
IUPAC Name |
2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-7-9(10(13)14)12-6-4-3-5-8(12)11-7/h3-6H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXMXPRZJHWQGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C=CC=CC2=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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